3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride
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Overview
Description
3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride is a complex organic compound with a unique structure This compound is characterized by the presence of a benzofuran ring, a bromine atom, a hydroxyl group, a methyl group, and a piperazine moiety The ethyl ester and hydrochloride components further add to its complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride typically involves multiple steps. The starting materials often include benzofuran derivatives, brominating agents, and piperazine derivatives. The reaction conditions may involve:
Bromination: Introduction of the bromine atom into the benzofuran ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Hydroxylation: Introduction of the hydroxyl group, which may involve oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Esterification: Formation of the ethyl ester through the reaction of the carboxylic acid group with ethanol in the presence of acid catalysts.
Piperazine Substitution: Introduction of the piperazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Hydrogen derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-4-((4-methyl-1-piperazinyl)methyl)-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The bromine and hydroxyl groups may also contribute to its biological activity by forming hydrogen bonds and other interactions with target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzofurancarboxylic acid derivatives with different substituents.
- Piperazine derivatives with varying alkyl or aryl groups.
- Brominated benzofuran compounds.
Uniqueness
This compound is unique due to the combination of the benzofuran ring, bromine atom, hydroxyl group, methyl group, and piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
65919-84-8 |
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Molecular Formula |
C18H24BrClN2O4 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-methyl-4-[(4-methylpiperazin-4-ium-1-yl)methyl]-1-benzofuran-3-carboxylate;chloride |
InChI |
InChI=1S/C18H23BrN2O4.ClH/c1-4-24-18(23)15-11(2)25-14-9-13(19)17(22)12(16(14)15)10-21-7-5-20(3)6-8-21;/h9,22H,4-8,10H2,1-3H3;1H |
InChI Key |
SGTLIRULLQAQMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C(=C21)CN3CC[NH+](CC3)C)O)Br)C.[Cl-] |
Origin of Product |
United States |
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